molecular formula C19H14N4O2 B2988049 1-phenyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one CAS No. 1251600-77-7

1-phenyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one

Cat. No.: B2988049
CAS No.: 1251600-77-7
M. Wt: 330.347
InChI Key: JHGNORYXDCCFHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one (CAS 1251600-77-7) is a synthetically engineered heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure features a pyridazin-4(1H)-one core substituted at the 1-position with a phenyl group and at the 3-position with a 3-(o-tolyl)-1,2,4-oxadiazole moiety. The 1,2,4-oxadiazole ring acts as a key bioisostere, a property known to enhance metabolic stability and improve binding affinity in biological systems by mimicking ester or amide functional groups while offering greater resistance to hydrolysis . This compound has garnered attention for its promising anticancer properties . Research on structurally similar oxadiazole derivatives has demonstrated potent cytotoxic effects against a range of human cancer cell lines. Specific analogues have shown activity against breast cancer (MCF-7) and lung carcinoma (A549) cells, with IC₅₀ values reported in the low micromolar to nanomolar range, suggesting a potential mechanism of action involving the inhibition of key enzymatic targets or modulation of signaling pathways crucial for cell proliferation . The oxadiazole scaffold is known to interact with diverse biological targets, including thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase, which are well-validated in oncology research . Beyond its anticancer potential, the 1,2,4-oxadiazole pharmacophore is associated with a broad spectrum of biological activities . Compounds in this class have exhibited antimicrobial efficacy against pathogens like Staphylococcus aureus and Escherichia coli , as well as preliminary analgesic and anti-inflammatory effects, which may be mediated through the inhibition of specific inflammatory mediators . The typical synthesis of this class of compounds involves cyclization reactions, such as between an appropriate arylamidoxime and a carboxylic acid derivative, with methods like microwave-assisted synthesis often employed to enhance yield and purity . Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2/c1-13-7-5-6-10-15(13)18-20-19(25-22-18)17-16(24)11-12-23(21-17)14-8-3-2-4-9-14/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGNORYXDCCFHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-phenyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one is a derivative of pyridazine and oxadiazole, which has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate arylamidoximes with succinic anhydride under controlled conditions. The use of microwave-assisted synthesis has also been reported to enhance yield and purity .

Anticancer Properties

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:

CompoundIC50_{50} (µM)Cell Line
10.12 - 2.78MCF-7
215.63A549
392.4A375

These values suggest that modifications in the structure can lead to enhanced potency against specific cancer types .

Antimicrobial Activity

The oxadiazole derivatives are also noted for their broad-spectrum antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Analgesic and Anti-inflammatory Effects

Preliminary pharmacological evaluations have indicated that certain derivatives possess analgesic and anti-inflammatory properties. These effects are hypothesized to be mediated through inhibition of specific inflammatory mediators or pathways .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of various oxadiazole derivatives, a series of compounds were tested for their cytotoxic effects on human cancer cell lines. The most active compound exhibited an IC50_{50} value comparable to that of established chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of a new class of oxadiazole derivatives against multidrug-resistant strains. The findings revealed significant inhibitory effects, suggesting potential applications in treating infections caused by resistant bacteria .

The biological activities of this compound are believed to stem from its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Many oxadiazole derivatives inhibit key enzymes involved in cancer cell proliferation and survival.
  • Modulation of Signaling Pathways : These compounds may alter signaling pathways associated with inflammation and pain perception.

Comparison with Similar Compounds

Structural Analogues and Molecular Features

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities References
1-Phenyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one (Target) Pyridazin-4(1H)-one 1-Phenyl, 3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl) C18H13N3O2 303.3* High lipophilicity due to o-tolyl; inferred stability
1-Phenyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one Pyridazin-4(1H)-one 1-Phenyl, 3-(3-(trifluoromethylphenyl)-1,2,4-oxadiazol-5-yl) C19H11F3N4O2 384.3 Enhanced metabolic stability from CF3 group
3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one Quinolin-4(1H)-one 3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl) C18H13N3O2 303.3 Larger aromatic core for π-π stacking interactions
4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one Phthalazin-1(2H)-one 4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl), 2-(p-tolyl) C22H15N5O2 381.4 Improved solubility from pyridinyl group
1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)-5-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one Pyridin-2(1H)-one 1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl), 5-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl) C21H14N6O3 398.4 Dual oxadiazole motifs for enhanced binding

*Calculated based on structural similarity to .

Key Comparisons

Core Heterocycle Variations
  • Pyridazinone vs. Quinolinone/Phthalazinone: The pyridazinone core (two adjacent nitrogen atoms) offers distinct hydrogen-bonding capabilities compared to the fused aromatic systems of quinolinone () or phthalazinone (). Quinolinone’s extended conjugation may enhance interactions with hydrophobic enzyme pockets, while pyridazinone’s compact structure favors solubility .
  • Trifluoromethylphenyl (): The electron-withdrawing CF3 group increases metabolic stability and resistance to oxidation, a common strategy in CNS drug design . Pyridinyl (): Basic nitrogen atoms in pyridinyl groups enhance solubility and enable ionic interactions in biological targets .

Q & A

What synthetic methodologies are reported for constructing the 1,2,4-oxadiazole ring in this compound, and how are enantiopure intermediates achieved?

Basic Research Focus
The 1,2,4-oxadiazole moiety is typically synthesized via cyclization reactions between amidoximes and activated carboxylic acid derivatives. For example, describes a Ferrier rearrangement using optically active alcohols, achieving >90% enantiomeric excess (ee) via baker’s yeast-mediated reduction. Key steps include:

  • Enantiopure Alcohol Synthesis : Selective reduction of ketones using yeast reductase, confirmed by 1H^1H NMR with chiral shift reagents (europium tris[3-heptafluoropropylhydroxymethylene]-(+)-camphorate) .
  • Cyclization : Reaction of intermediates with hydroxylamine to form the oxadiazole ring, followed by crystallization for structural validation .

How is the crystal structure of this compound determined, and what software tools are critical for refinement?

Advanced Research Focus
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. provides crystallographic parameters (triclinic, space group P1P1, a=8.923A˚a = 8.923 \, \text{Å}, b=10.456A˚b = 10.456 \, \text{Å}, α=90\alpha = 90^\circ) for a closely related compound. Methodological steps include:

  • Data Collection : Using Mo-Kα radiation (λ=0.71073A˚\lambda = 0.71073 \, \text{Å}) at 293 K.
  • Refinement : SHELXL (for small-molecule refinement) and ORTEP-III (for graphical representation of thermal ellipsoids) .
  • Validation : Bond lengths and angles must match expected values (e.g., C–C bonds ~1.5 Å, C–N ~1.3 Å) .

What analytical techniques are employed to resolve contradictions in spectral data during characterization?

Advanced Research Focus
Discrepancies in NMR or mass spectra often arise from tautomerism or impurities. and 14 recommend:

  • Multi-Nuclear NMR : Compare 1H^1H, 13C^13C, and DEPT-135 spectra to assign proton environments (e.g., distinguishing aromatic vs. aliphatic protons).
  • HRMS Validation : Confirm molecular weight with high-resolution mass spectrometry (e.g., [M+H]+^+ calculated: 429.44, observed: 429.43) .
  • Elemental Analysis : Carbon/hydrogen/nitrogen ratios must align with theoretical values (±0.4%) .

How does substitution at the o-tolyl group influence the compound’s reactivity or biological activity?

Structure-Activity Relationship (SAR) Focus
While direct biological data for this compound is limited, highlights SAR strategies for oxadiazole-containing FLAP inhibitors:

  • Steric Effects : Bulky substituents (e.g., o-tolyl) may hinder enzyme binding but improve metabolic stability.
  • Electronic Effects : Electron-withdrawing groups (e.g., halogens) enhance electrophilicity of the oxadiazole ring, affecting reactivity in nucleophilic substitutions .
  • Validation : Use in vitro assays (e.g., LTB4_4 inhibition in human whole blood) to correlate substituents with potency .

What computational approaches predict the compound’s binding affinity to target proteins?

Advanced Research Focus
emphasizes structure-guided drug design:

  • Molecular Docking : Use programs like AutoDock Vina to model interactions with active sites (e.g., FLAP binding pocket).
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER or GROMACS).
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., oxadiazole N-atoms) and hydrophobic regions (o-tolyl group) .

How are synthetic yields optimized when scaling up the Ferrier rearrangement step?

Process Chemistry Focus
reports challenges in scaling enantioselective reductions:

  • Catalyst Loading : Optimize baker’s yeast concentration (typically 10–20% w/w) to balance cost and ee.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity but may reduce ee.
  • Workflow : Use Design of Experiments (DoE) to test variables (temperature, pH) and maximize yield (>70%) .

How do crystallographic data resolve discrepancies between proposed and observed structures?

Advanced Characterization Focus
demonstrates how SC-XRD resolves ambiguities:

  • Torsion Angles : Confirm spatial arrangement of the o-tolyl group (e.g., dihedral angle ~15° with pyridazine ring).
  • Hydrogen Bonding : Identify intermolecular interactions (e.g., C–H···O) that stabilize crystal packing.
  • Refinement Metrics : Acceptable R-factors (R1<0.05R_1 < 0.05, wR2<0.12wR_2 < 0.12) ensure model accuracy .

What strategies mitigate racemization during synthesis of chiral intermediates?

Advanced Synthetic Focus
and 14 suggest:

  • Low-Temperature Steps : Perform acylations at 0–5°C to minimize epimerization.
  • Chiral Auxiliaries : Use tert-butyloxycarbonyl (Boc) groups to protect amines during cyclization.
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.